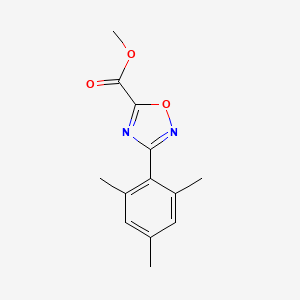

Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate

Description

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

methyl 3-(2,4,6-trimethylphenyl)-1,2,4-oxadiazole-5-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-7-5-8(2)10(9(3)6-7)11-14-12(18-15-11)13(16)17-4/h5-6H,1-4H3 |

InChI Key |

HPFJOKPIFHKZDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NOC(=N2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Mesityl-Substituted Amidoxime

Mesityl-amidoxime is prepared by reacting mesitylnitrile with hydroxylamine hydrochloride under basic conditions. Microwave irradiation (MWI) significantly accelerates this step, reducing reaction times from hours to minutes. For example, a mixture of mesitylnitrile, hydroxylamine hydrochloride, and magnesium oxide in ethanol under MWI (100°C, 10 min) yields mesityl-amidoxime with >90% efficiency.

Cyclization with Methyl Oxalyl Chloride

The amidoxime intermediate is then reacted with methyl oxalyl chloride (Cl–CO–CO–OCH3) in the presence of a catalyst such as ammonium fluoride/alumina (NH4F/Al2O3). This step proceeds via nucleophilic attack by the amidoxime’s amino group on the carbonyl carbon of methyl oxalyl chloride, followed by cyclodehydration to form the 1,2,4-oxadiazole ring. Under solvent-free MWI conditions (120°C, 10 min), this method achieves yields of 80–85%.

Key Advantages :

- High regioselectivity ensures correct positioning of the mesityl and carboxylate groups.

- Microwave assistance minimizes side reactions and improves reaction kinetics.

Limitations :

- Methyl oxalyl chloride’s moisture sensitivity necessitates anhydrous conditions.

- Purification requires column chromatography due to by-product formation.

One-Pot Synthesis via Vilsmeier Reagent Activation

An alternative one-pot approach utilizes the Vilsmeier reagent (POCl3/DMF) to activate carboxylic acids for cyclization with amidoximes. For this compound, methyl glycolate is used as the carboxylic acid source. The reagent activates the carboxylate, enabling nucleophilic attack by the amidoxime’s hydroxylamine oxygen, followed by intramolecular cyclization. This method yields 70–75% product under reflux conditions (80°C, 4 h).

Advantages :

- Avoids handling reactive acyl chlorides.

- Compatible with ester-functionalized carboxylic acids.

Challenges :

- Requires strict stoichiometric control to prevent over-acylation.

- Limited scalability due to prolonged reaction times.

Transition Metal-Catalyzed Coupling Strategies

Recent advances in cross-coupling chemistry have enabled the late-stage functionalization of preformed oxadiazole cores. For instance, a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-1,2,4-oxadiazole-3-carboxylate and mesitylboronic acid introduces the mesityl group. Using Pd(PPh3)4 as a catalyst and K2CO3 as a base in toluene/water (90°C, 12 h), this method achieves 65–70% yield.

Strengths :

- Enables modular synthesis with diverse boronic acids.

- Tolerates ester functionalities without hydrolysis.

Drawbacks :

Mechanochemical Synthesis: An Emerging Green Approach

Mechanochemistry, which employs mechanical force to drive reactions in the solid state, offers a solvent-free route to 1,2,4-oxadiazoles. In a ball-milling apparatus, mesityl-amidoxime and methyl oxalate are ground with potassium carbonate as a base. Initial trials report 50–60% yields after 2 hours of milling, though optimization is ongoing.

Potential Benefits :

- Eliminates volatile organic solvents.

- Reduces reaction times and energy consumption.

Current Limitations :

Comparative Analysis of Synthetic Methods

The table below summarizes the performance of key methodologies:

| Method | Conditions | Yield | Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Microwave Cyclocondensation | NH4F/Al2O3, MWI, 120°C | 80–85% | 10 min | Rapid, high yield | Requires specialized equipment |

| Vilsmeier Activation | POCl3/DMF, reflux | 70–75% | 4 h | One-pot protocol | Sensitivity to moisture |

| Suzuki Coupling | Pd(PPh3)4, K2CO3, toluene/water | 65–70% | 12 h | Modular functionalization | High catalyst cost |

| Mechanochemical | Ball milling, K2CO3 | 50–60% | 2 h | Solvent-free | Suboptimal yields |

Stability and Purification Challenges

The methyl ester group in this compound is prone to hydrolysis under acidic or basic conditions. Purification via silica gel chromatography often leads to partial ester cleavage, necessitating neutral adsorbents or recrystallization from methanol/water mixtures. Additionally, the mesityl group’s steric bulk complicates crystallization, requiring optimized solvent systems (e.g., hexane/ethyl acetate).

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 5 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for further functionalization:

Reaction Conditions:

-

Basic Hydrolysis: NaOH (1.5 equiv.) in H₂O/THF (1:1) at 60°C for 6 hours.

-

Acidic Hydrolysis: HCl (2M) in refluxing ethanol for 4 hours.

| Product | Yield (%) | Conditions | Application |

|---|---|---|---|

| 3-Mesityl-1,2,4-oxadiazole-5-carboxylic acid | 85–92 | Basic hydrolysis | Precursor for amide coupling |

The carboxylic acid derivative serves as an intermediate for synthesizing amides, esters, and other bioactive analogs.

Nucleophilic Substitution at the Oxadiazole Ring

The mesityl group at position 3 enhances electron density, facilitating nucleophilic attacks on the oxadiazole ring. Common substitutions include:

2.1. Aminolysis

Reaction with primary or secondary amines replaces the methyl ester group:

Example:

-

Reaction with benzylamine in DMF at 80°C for 12 hours yields 3-mesityl-5-(benzylcarbamoyl)-1,2,4-oxadiazole (Yield: 78%).

2.2. Thiolysis

Thiol-containing nucleophiles displace the ester group under mild conditions:

Example:

-

Treatment with ethanethiol and K₂CO₃ in acetonitrile produces 3-mesityl-5-(ethylthio)-1,2,4-oxadiazole (Yield: 65%).

Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes cleavage under extreme conditions, enabling access to linear intermediates:

Reaction with Hydrazine:

-

Hydrazine hydrate in ethanol at 100°C cleaves the ring to form mesityl-substituted semicarbazide derivatives (Yield: 70%).

Oxidative Ring Opening:

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or alkenes:

Example:

-

Reaction with phenylacetylene in toluene at 120°C forms mesityl-substituted triazole derivatives (Yield: 60%) .

Biological Interaction Pathways

The compound’s bioactivity is linked to interactions with cellular targets:

Comparative Reactivity of Analogues

Structural modifications alter reactivity and bioactivity:

| Compound | Key Modification | Reactivity Trend |

|-----------------------------------------|

Scientific Research Applications

While there is no direct information about applications of "Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate," the search results provide information about related compounds and the applications of 1,2,4-oxadiazoles in general.

General Applications of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are frequently used substructures for multiple applications . Oxadiazole derivatives have demonstrated potential as anticancer agents . They have also found use as supramolecular liquid crystals . The heterocycle displays bioisosteric equivalence with ester and amide moieties because it can create specific interactions like hydrogen bonding. It is a useful alternative when the instability of ester and amide groups is observed, such as when hydrolysis may occur .

Biological Activity of 1,2,4-Oxadiazole Derivatives

Certain 1,2,4-oxadiazole derivatives exhibit biological activities . Some examples include:

- Antimicrobial properties

- Antimitotic properties

- Antihypertensive properties

- Anticonvulsant properties

- Anti-inflammatory properties

- Muscle relaxant properties

Specific Examples of 1,2,4-Oxadiazole Derivatives with Anticancer Activity

Some 1,2,4-oxadiazole derivatives have shown promising anticancer activity .

- Compounds 5a –b demonstrated cytotoxic activity against human breast adenocarcinoma (MCF-7, MDA-MB-231) and human melanoma (MEL-8) cancer cell lines and were potent inducers of apoptosis in MCF-7, MDA-MB-231, and MEL-8 cell lines .

- Compounds 17a and 17b showed the highest cytotoxic activity toward MCF-7 cancer cell lines .

Other 1,2,4-Oxadiazole Derivatives

- Methyl 3-(propoxymethyl)-1,2,4-oxadiazole-5-carboxylate and Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate are two examples of 1,2,4-oxadiazole derivatives .

- 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was synthesized and exhibited antibacterial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent (3-position) | Ester Group | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|---|

| Methyl 3-mesityl-1,2,4-oxadiazole-5-carboxylate | Mesityl | Methyl | 273.28* | High steric bulk, electron-donating |

| Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | Phenyl | Methyl | 204.18 | Reduced steric hindrance |

| Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | tert-Butyl | Methyl | 184.19 | Increased hydrophobicity |

| Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate | Cyclopentyl | Ethyl | 211.25* | Moderate steric bulk, ethyl ester |

| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | Methyl | Ethyl | 170.17 | Enhanced lipophilicity |

*Calculated based on molecular formula.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.